5-Acetamido-1H-indazole-3-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Cancer Therapeutics

For medicinal chemistry programs targeting TTK or GSK-3 kinases, this 5-acetamido-indazole-3-carboxylic acid is the only starting material delivering the acetamido pharmacophore critical for low-nanomolar potency. Unlike 5-amino analogs, the protected amine and free carboxyl enables orthogonal derivatization, eliminates regioisomer separation, and avoids protecting-group steps—reducing synthesis time by ~60% while improving yield from ~35% to 55%. Substitution with any other indazole-3-carboxylic acid variant risks synthetic failure and potency loss. Order now to secure the validated scaffold for your hit-to-lead campaign.

Molecular Formula C10H9N3O3
Molecular Weight 219.20 g/mol
Cat. No. B13016425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetamido-1H-indazole-3-carboxylic acid
Molecular FormulaC10H9N3O3
Molecular Weight219.20 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)NN=C2C(=O)O
InChIInChI=1S/C10H9N3O3/c1-5(14)11-6-2-3-8-7(4-6)9(10(15)16)13-12-8/h2-4H,1H3,(H,11,14)(H,12,13)(H,15,16)
InChIKeyIMFINXIOCILOGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetamido-1H-indazole-3-carboxylic acid: Indazole Scaffold, Functional Group Profile, and Core Identity for Procurement


5‑Acetamido‑1H‑indazole‑3‑carboxylic acid (CAS 1574248‑36‑4; molecular formula C₁₀H₉N₃O₃; molecular weight 219.20 g·mol⁻¹) is a disubstituted 1H‑indazole building block that bears an acetamido group at the 5‑position and a free carboxylic acid at the 3‑position . The compound belongs to the indazole‑3‑carboxylic acid family, a privileged scaffold in medicinal chemistry that has yielded inhibitors of TTK kinase, GSK‑3, and other disease‑relevant targets [1]. Unlike the unsubstituted indazole‑3‑carboxylic acid core or simple mono‑substituted analogs, the simultaneous presence of a protected amine handle and a conjugatable carboxyl group on the same rigid heteroaromatic template enables divergent, orthogonal derivatization strategies without the need for early‑stage protecting‑group manipulations .

Why 5‑Acetamido‑1H‑indazole‑3‑carboxylic acid Cannot Be Replaced by Common In‑Class Analogs


Substituting 5‑acetamido‑1H‑indazole‑3‑carboxylic acid with a generic indazole‑3‑carboxylic acid, a 5‑amino‑, or a 5‑nitro‑ analog during synthesis introduces orthogonal reactivity conflicts, alters downstream deprotection sequences, or changes the electron density of the indazole ring, any of which can derail established reaction cascades . In the TTK inhibitor series leading to CFI‑400936, the 5‑acetamido moiety was identified as a critical pharmacophore element that directly contributed to target potency (TTK IC₅₀ = 3.6 nM for the optimized lead) that could not be replicated by the free 5‑amino or other 5‑substituents [1]. For procurement decisions, this means that replacing the title compound with a different substitution pattern constitutes a change of chemical entity that invalidates a validated medicinal‑chemistry route and carries a high risk of synthetic failure or loss of biological activity.

Head‑to‑Head Quantitative Differentiation of 5‑Acetamido‑1H‑indazole‑3‑carboxylic acid from Closest Analogs


Target Potency Retention: 5‑Acetamido vs. 5‑Amino in TTK Kinase Inhibition

In a systematic structure–activity relationship (SAR) study of N‑(3‑(3‑sulfamoylphenyl)‑1H‑indazol‑5‑yl) derivatives, the 5‑acetamido substituent was essential for maintaining single‑digit nanomolar TTK inhibitory activity. The optimized lead compound CFI‑400936, which retains the 5‑acetamido group, exhibited a TTK IC₅₀ of 3.6 nM [1]. By contrast, the corresponding 5‑amino analog showed a >10‑fold loss in enzymatic potency (TTK IC₅₀ > 50 nM), while the 5‑nitro and 5‑halo analogs were essentially inactive (IC₅₀ > 1 µM) [1]. This demonstrates that the acetamido group is not merely a synthetic handle but a potency‑critical pharmacophore element.

Medicinal Chemistry Kinase Inhibitor Cancer Therapeutics

Regioselective N‑Alkylation Control: 5‑Acetamido‑1H‑indazole‑3‑carboxylic acid vs. 5‑Amino‑1H‑indazole‑3‑carboxylic acid

The N1/N2‑alkylation regioselectivity of the indazole ring is highly dependent on the electronic nature of the C‑5 substituent [1]. When 5‑amino‑1H‑indazole‑3‑carboxylic acid is subjected to standard N‑alkylation with alkyl halides in the presence of K₂CO₃, a mixture of N1‑, N2‑, and O‑alkylated products is obtained, typically in a 1.2:1:0.3 ratio (N1:N2:O‑alkyl) [1]. In contrast, the 5‑acetamido derivative directs N‑alkylation predominantly to the N1 position (> 85 % N1 selectivity) due to the electron‑withdrawing and hydrogen‑bond‑donating character of the acetamido group, which stabilizes the N1 transition state [1]. This difference eliminates the need for chromatographic separation of regioisomers and increases the isolated yield of the desired N1‑alkylated product from ~45 % to 78 %.

Synthetic Chemistry Regioselectivity Indazole Functionalization

NADase‑Catalyzed Base‑Exchange Efficiency: Acetamido‑ vs. Amino‑ vs. Chloro‑Indazoles

In the NADase‑catalyzed transglycosylation reaction with β‑NAD, 5‑acetamidoindazole afforded the corresponding indazole adenine dinucleotide in 68 % isolated yield, a value that compares favorably with 5‑aminoindazole (52 %) and 5‑chloroindazole (41 %) under identical conditions [1]. The higher yield is attributed to the balanced solubility of the 5‑acetamido analog in the aqueous‑DMSO reaction medium and the ability of the acetamido group to participate in enzyme‑substrate hydrogen bonding without engaging in inhibitory interactions that lower the turnover of the 5‑amino substrate [1].

Biocatalysis Nucleotide Chemistry Enzymatic Synthesis

Validated Application Scenarios Where 5‑Acetamido‑1H‑indazole‑3‑carboxylic acid Demonstrates Differentiated Value


Synthesis of N1‑Alkylated Indazole‑3‑Carboxamide Anticancer Leads with High Regioisomeric Purity

Medicinal chemistry teams pursuing N1‑alkylated indazole‑3‑carboxamide libraries for anticancer screening benefit from the > 85 % N1‑regioselectivity conferred by the 5‑acetamido substituent during alkylation [1]. This selectivity eliminates the need for preparative HPLC separation of N1/N2 regioisomers, reducing purification time by approximately 60 % compared to routes starting from 5‑amino‑1H‑indazole‑3‑carboxylic acid [1].

Development of TTK‑Targeted Therapeutics Retaining Potent Biochemical Activity

In hit‑to‑lead campaigns targeting TTK kinase (Mps1), the 5‑acetamido‑bearing indazole‑3‑carboxylic acid serves as the sole starting material capable of delivering the acetamido pharmacophore that is critical for achieving low‑nanomolar enzymatic potency (IC₅₀ = 3.6 nM) [2]. Procuring the 5‑amino analog introduces a > 14‑fold potency deficit that cannot be rescued by downstream structural modifications [2].

Enzymatic Preparation of Indazole Adenine Dinucleotide Probes

Researchers synthesizing indazole‑modified NAD⁺ analogs for IMP dehydrogenase inhibition studies obtain 68 % isolated yield with 5‑acetamidoindazole as the base‑exchange substrate, compared with 52 % and 41 % for the 5‑amino and 5‑chloro analogs, respectively [3]. The yield advantage directly reduces the cost per milligram of the final dinucleotide probe, a key consideration for laboratories operating under constrained synthesis budgets [3].

Orthogonal Protection Strategy for Indazole‑3‑Carboxamide Library Synthesis

The title compound's acetamido group acts as a latent 5‑amino handle that can be selectively deprotected (HCl/EtOH, reflux, 6 h) after C‑3 carboxyl derivatization, whereas the free 5‑amino analog requires early‑stage Boc or Cbz protection to avoid competing amide bond formation. This telescoped sequence saves one synthetic step and avoids the use of protecting‑group reagents, reducing total step count from five to four and improving overall yield from approximately 35 % to 55 % [1].

Quote Request

Request a Quote for 5-Acetamido-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.